5-Aminoisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Formation of Inclusion Complexes

5-Aminoisoquinoline (5AIQ) has been studied for its ability to form inclusion complexes with β-cyclodextrin. These complexes involve a host molecule (β-cyclodextrin) encapsulating a guest molecule (5AIQ) within its cavity. This interaction can alter the properties of the guest molecule, including its solubility, stability, and reactivity. A study published in the Journal of Inclusion Phenomena and Molecular Recognition in Chemistry demonstrated that 5AIQ forms a 1:1 host-guest inclusion complex with β-cyclodextrin, which can potentially be utilized for various applications [].

Enhancement of Chemiluminescence

5AIQ has also been investigated for its potential to enhance chemiluminescence. Chemiluminescence refers to the emission of light as a result of a chemical reaction. A study published in Analytical Sciences explored the effect of 5AIQ on the chemiluminescence of the luminol-hydrogen peroxide-horseradish peroxidase system. The findings revealed that 5AIQ significantly enhanced the chemiluminescence intensity, suggesting its potential application in analytical methods that rely on chemiluminescence detection [].

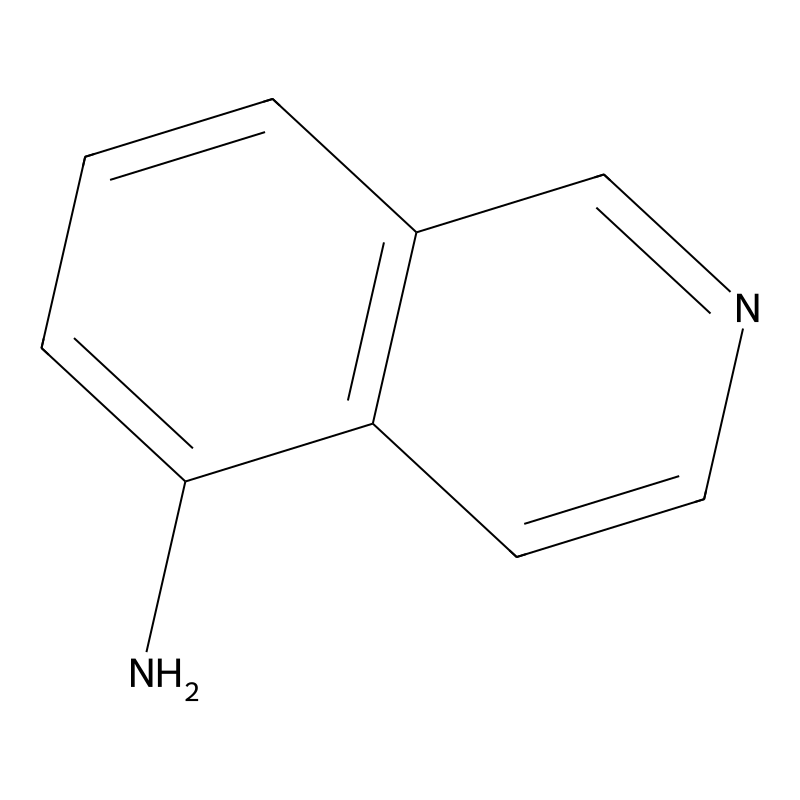

5-Aminoisoquinoline, with the chemical formula and CAS number 1125-60-6, is an organic compound classified as an aminoquinoline. It features an amino group attached to the isoquinoline ring system, making it a member of the broader class of heterocyclic compounds. The structure of 5-aminoisoquinoline consists of a bicyclic aromatic system that is known for its diverse chemical properties and biological activities. This compound is recognized for its potential as a therapeutic agent, particularly due to its role as an inhibitor of poly(ADP-ribose) polymerase-1, an enzyme involved in DNA repair mechanisms .

While detailed safety data is limited, it's advisable to handle 5AIQ with caution due to its potential hazards:

- Suspected moderate toxicity: Information on specific toxicity is scarce, but it's prudent to handle it with appropriate personal protective equipment (PPE).

- Possible irritant: The amino group might cause skin or eye irritation upon contact.

- Electrophilic Aromatic Substitution: The amino group can direct electrophiles to ortho and para positions on the aromatic ring.

- N-alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

These reactions enable the synthesis of various derivatives that may enhance biological activity or alter pharmacological properties.

5-Aminoisoquinoline exhibits significant biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase-1. This inhibition has been linked to:

- Renoprotective Effects: Studies have shown that 5-aminoisoquinoline can improve renal function and reduce fibrosis in animal models subjected to nephrotoxic agents like cisplatin .

- Anticancer Potential: By inhibiting DNA repair mechanisms, it may sensitize cancer cells to chemotherapy.

- Neuroprotective Properties: Preliminary studies suggest potential benefits in neurodegenerative conditions through modulation of cellular stress responses.

Several methods exist for synthesizing 5-aminoisoquinoline, including:

- Cyclization Reactions: Starting from appropriate precursors, such as substituted phenylamines and α,β-unsaturated carbonyl compounds, cyclization can yield 5-aminoisoquinoline.

- Reduction Reactions: Reduction of isoquinoline derivatives with reducing agents such as lithium aluminum hydride can produce 5-aminoisoquinoline.

- Amination Reactions: Direct amination of isoquinolines using ammonia or amine sources under catalytic conditions.

These methods allow for the synthesis of 5-aminoisoquinoline with varying degrees of functionalization.

The applications of 5-aminoisoquinoline span several fields:

- Pharmaceuticals: Primarily explored for its role in cancer therapy and renal protection.

- Chemical Research: Used as a building block in organic synthesis and materials science.

- Biochemical Studies: Investigated for its interactions with various biological targets, particularly in drug development contexts.

Research has indicated that 5-aminoisoquinoline interacts with several biological pathways:

- Poly(ADP-ribose) Polymerase Inhibition: Its primary mechanism involves inhibiting poly(ADP-ribose) polymerase-1 activity, which is crucial for DNA repair processes .

- Antioxidant Activity: Some studies suggest it may exhibit antioxidant properties, contributing to its protective effects in cellular models.

- Synergistic Effects with Chemotherapeutics: There is potential for enhanced efficacy when combined with other anticancer agents, as it can sensitize cells to treatment .

Several compounds share structural or functional similarities with 5-aminoisoquinoline. Here are some notable examples:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Isoquinoline | Heterocyclic | Precursor to many derivatives; exhibits antimalarial activity. |

| Quinolines | Heterocyclic | Broad range of biological activities; used in pharmaceuticals. |

| 6-Aminoquinoline | Amino derivative | Known for its antibacterial properties and role in drug development. |

| 7-Aminoisoquinoline | Amino derivative | Exhibits cytotoxic properties against cancer cell lines. |

Uniqueness of 5-Aminoisoquinoline

What sets 5-aminoisoquinoline apart from these compounds is its specific inhibitory action on poly(ADP-ribose) polymerase-1, which has implications for both cancer therapy and renal protection. Unlike many other quinolines that may exhibit mutagenic properties, 5-aminoisoquinoline has been noted for its lack of genotoxicity . This makes it a promising candidate for further therapeutic exploration without the associated risks seen in other similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

128.0 °C

UNII

GHS Hazard Statements

H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant